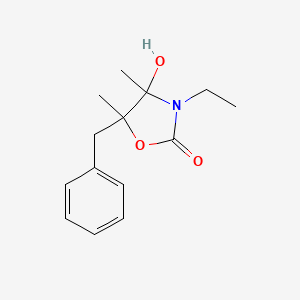![molecular formula C26H22ClN3O4S B14946847 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946847.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound that features a unique structure combining a benzodioxole moiety, a benzyl group, and a thioxoimidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with 4-chlorophenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxoimidazolidinone core.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the benzyl or chlorophenyl positions.
Wissenschaftliche Forschungsanwendungen
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in preclinical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The thioxoimidazolidinone core may also play a role in binding to proteins or nucleic acids, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate
- 1-(1,3-benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine hydroiodide
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
What sets 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxole moiety, benzyl group, and thioxoimidazolidinone core in a single molecule allows for diverse interactions with chemical reagents and biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C26H22ClN3O4S |
|---|---|
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C26H22ClN3O4S/c27-19-7-9-20(10-8-19)28-24(31)13-21-25(32)30(14-17-4-2-1-3-5-17)26(35)29(21)15-18-6-11-22-23(12-18)34-16-33-22/h1-12,21H,13-16H2,(H,28,31) |
InChI-Schlüssel |
KMXPMLCFFXQVDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C(=O)N(C3=S)CC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B14946765.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14946771.png)


![5-(3-Nitro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one](/img/structure/B14946795.png)

![methyl 3-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B14946803.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14946811.png)

![5-[(4-tert-butylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14946829.png)
![N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B14946830.png)
![Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14946840.png)
![3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946843.png)

